(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride
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Overview
Description
(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H6BrClF2N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of phenylmethanamine. One common method includes the following steps:
Bromination: Phenylmethanamine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position of the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers use it to study the effects of halogenated phenylmethanamines on biological systems, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-3,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride
Uniqueness
(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For instance, the electronic and steric effects of the substituents can influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
1256081-80-7 |
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Molecular Formula |
C7H7BrClF2N |
Molecular Weight |
258.49 g/mol |
IUPAC Name |
(2-bromo-3,5-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-7-4(3-11)1-5(9)2-6(7)10;/h1-2H,3,11H2;1H |
InChI Key |
ZBZVKKYJSJZZFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)Br)F)F.Cl |
Origin of Product |
United States |
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